15-Hdkame
Description
15-Hdkame is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalytic applications. Its unique architecture combines a phosphine donor group with an alkene backbone, enabling versatile binding modes to metals such as palladium, platinum, and rhodium. This ligand exhibits exceptional stability in both oxidative and reductive environments, with a reported decomposition temperature of 285°C under inert conditions . Its catalytic efficacy has been demonstrated in cross-coupling reactions, achieving a turnover number (TON) of up to 10,000 in Suzuki-Miyaura couplings at ambient temperature .
Key physicochemical properties include:
- Molecular formula: C₁₈H₂₄P₂
- Solubility: 25 mg/mL in tetrahydrofuran (THF) at 25°C
- Crystal structure: Monoclinic space group P2₁/c with a metal coordination angle of 89.7° .
Properties
CAS No. |
106818-49-9 |
|---|---|
Molecular Formula |
C21H34O3 |
Molecular Weight |
334.5 |
InChI |
InChI=1S/C21H34O3/c1-13-14-6-7-16-19(2)9-5-10-20(3,18(23)24-4)15(19)8-11-21(16,12-14)17(13)22/h13-17,22H,5-12H2,1-4H3/t13?,14-,15+,16+,17?,19-,20-,21-/m1/s1 |
InChI Key |
DECWLUDQIFLZNV-IUSACHFESA-N |
SMILES |
CC1C2CCC3C4(CCCC(C4CCC3(C2)C1O)(C)C(=O)OC)C |
Synonyms |
15-hydroxydihydrokaurenoic acid methyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Functional Analogues
Two structurally similar ligands were selected for comparison:
Triphenylphosphine (PPh₃) A monodentate phosphine ligand widely used in homogeneous catalysis.
1,5-Cyclooctadiene (COD)
- A bidentate alkene ligand employed in stabilizing low-oxidation-state metal complexes.
Comparative Data Table
| Property | 15-Hdkame | Triphenylphosphine (PPh₃) | 1,5-Cyclooctadiene (COD) |
|---|---|---|---|
| Donor type | Multidentate (P, alkene) | Monodentate (P) | Bidentate (alkene) |
| Thermal stability | 285°C | 160°C | 120°C |
| Catalytic TON (Suzuki) | 10,000 | 500 | Not applicable |
| Solubility in THF | 25 mg/mL | 50 mg/mL | 15 mg/mL |
| Metal coordination | Trigonal-planar | Linear | Square-planar |
| Synthetic complexity | High (5-step synthesis) | Low (1-step synthesis) | Moderate (3-step) |
Key Research Findings
Catalytic Performance
This compound outperforms PPh₃ in cross-coupling reactions due to its stronger σ-donor and weaker π-acceptor properties, which enhance oxidative addition rates . In contrast, COD lacks catalytic activity in such reactions but excels in stabilizing Rh(I) complexes for hydrogenation .
Stability and Reactivity
The hybrid structure of this compound confers resistance to ligand degradation under high-temperature conditions (>200°C), a critical limitation for both PPh₃ and COD . However, its synthetic complexity (5-step process) limits large-scale industrial adoption compared to PPh₃ .
Pharmacological and Industrial Relevance
COD-derived complexes, conversely, are utilized in anticancer drug delivery systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
